Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Chemical Reactions Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds has been extensively studied. For instance, the synthesis and spectroscopic characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been reported, highlighting their potential nonlinear optical (NLO) properties and significant technological applications due to their sizable NLO character (Muhammad Haroon et al., 2019).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer potential of thiazole derivatives. For example, the antimicrobial activity of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems has been explored, revealing that these compounds could serve as valuable leads for developing new antimicrobial agents (M. Hemdan et al., 2015). Furthermore, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential in cancer therapy (M. Abdel-Motaal et al., 2020).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of related compounds have been investigated, indicating their potential in material science applications. For instance, the synthesis and characterization of donor–acceptor type monomers and their polymers have shown well-defined oxidation and reduction processes, with applications in electrochromic devices (Bin Hu et al., 2013).
Antioxidant and Biological Activities
The antioxidant and biological activities of lignan conjugates and other related compounds have also been studied. Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential, further underscoring the versatility of these compounds in pharmaceutical research (K. Raghavendra et al., 2016).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that has been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Urea derivatives
, on the other hand, have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Properties
IUPAC Name |
ethyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-2-18-10(16)9-7-20-12(14-9)15-11(17)13-6-8-4-3-5-19-8/h3-5,7H,2,6H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKVEJZGCENQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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